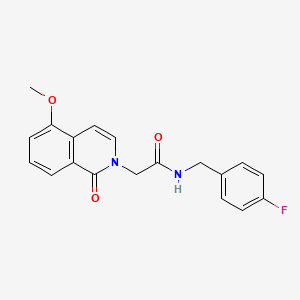

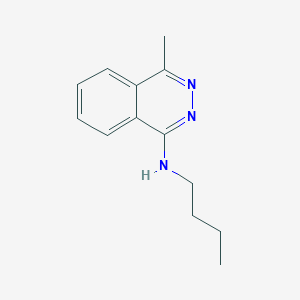

2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide, also known as MMB, is a benzothiazole derivative that has been extensively studied for its various biological and pharmacological activities. This compound has shown promising results in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.

Applications De Recherche Scientifique

Synthesis and Biological Activity

The compound is involved in the synthesis of various heterocyclic compounds, which are then screened for antimicrobial activity. For instance, Badne et al. (2011) reported the synthesis of 2-substituted derivatives of 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and 3-amino-4-imino-8-methoxy-2H-pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]benzothiazoles. These compounds exhibited antimicrobial properties upon screening (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Liquid Crystal Synthesis

Ha et al. (2010) synthesized a series of calamitic liquid crystals with a benzothiazole core and investigated their mesomorphic properties. These compounds demonstrated enantiotropic nematic phases, indicating potential applications in liquid crystal display technologies (Ha, Koh, Lee, Yeap, Hong‐Cheu Lin, & Ong, 2010).

Catalysis and Ligand Effects

Biasiolo et al. (2015) explored the synergy between ligands and counterions in homogeneous gold catalysis using gold complexes with various ligands and counterions. This research aids in understanding the optimization of catalyst performance in organic reactions, potentially involving the target compound (Biasiolo, Zotto, & Zuccaccia, 2015).

Corrosion Inhibition

Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect on steel in acidic solutions. The study indicated that these compounds offer stability and high inhibition efficiencies, suggesting applications in corrosion protection (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Pharmaceutical Applications

Several studies have synthesized benzothiazole derivatives and evaluated them for various pharmacological activities, including anticonvulsant, antimicrobial, and glucokinase activation. These activities highlight the potential of these compounds in therapeutic applications. For instance, Park et al. (2015) synthesized acetylenyl benzamide derivatives as glucokinase activators for treating type 2 diabetes mellitus (Park et al., 2015).

Propriétés

IUPAC Name |

2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S/c1-3-12-20-14-9-5-7-11-16(14)23-18(20)19-17(21)13-8-4-6-10-15(13)22-2/h1,4-11H,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHJTEJYRXJEGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N=C2N(C3=CC=CC=C3S2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B2467215.png)

![2-((difluoromethyl)sulfonyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2467216.png)

![4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2467217.png)

![N-(3,5-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2467219.png)

![1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2467222.png)

![3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide](/img/structure/B2467229.png)

![N-(cyanomethyl)-N-cyclopropyl-2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetamide](/img/structure/B2467231.png)

![7-(4-chlorophenyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2467232.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2467234.png)